Chloropyramine Hydrochloride is a first-generation ethylenediamine-class H1 receptor antagonist widely utilized in both classical antihistamine formulations and advanced oncological research. While traditionally procured for its competitive binding at the H1 receptor, its modern procurement value is heavily driven by its unique structural capacity to disrupt focal adhesion kinase (FAK) and VEGFR-3 protein-protein interactions. Supplied as a stable hydrochloride salt, it ensures predictable dissolution kinetics and high recovery rates in standardized analytical and in vivo formulation workflows, overcoming the severe solubility and processability limitations associated with the chloropyramine free base .
Substituting Chloropyramine Hydrochloride with other common first-generation H1 antagonists, such as diphenhydramine or tripelennamine, fundamentally fails in kinase-targeted assays; these analogs lack the specific binding affinity for the FAT domain of FAK and exhibit zero efficacy in VEGFR-3-dependent tumor models[1]. Furthermore, attempting to procure and utilize the chloropyramine free base introduces significant processability bottlenecks. The free base is poorly soluble in standard aqueous media and requires biphasic organic extraction (e.g., chloroform and ammonium hydroxide) for analytical recovery, whereas the hydrochloride salt integrates directly into acidic aqueous or DMSO-based high-throughput screening workflows [2].
For high-throughput biological screening, Chloropyramine Hydrochloride offers excellent formulation compatibility. While the free base exhibits poor solubility across most aqueous media, the hydrochloride salt achieves a solubility of 50 mg/mL (153.25 mM) in PBS with ultrasonication. Furthermore, it readily forms stable stock solutions in DMSO (up to 20.8 mg/mL) for subsequent dilution in complex in vivo vehicles such as PEG300/Tween-80/Saline.
| Evidence Dimension | Aqueous and co-solvent solubility |
| Target Compound Data | 50 mg/mL in PBS; >20 mg/mL in DMSO |
| Comparator Or Baseline | Chloropyramine free base (insoluble/requires organic extraction) |
| Quantified Difference | Enables direct >150 mM aqueous stock formulation |
| Conditions | PBS with ultrasonication or DMSO/PEG300/Tween-80 vehicles |
Procuring the hydrochloride salt ensures seamless integration into standard 96-well plate assays and complex in vivo delivery vehicles without precipitation.
In quality control and analytical workflows, the hydrochloride salt provides highly reproducible recovery rates when processed in acidic media. Direct dissolution in 0.5 M HCl yields a validated GC-MS recovery rate of 90.0% to 98.7% with a Limit of Quantification (LOQ) of 0.132 mg/g. In contrast, attempting to quantify the free base directly from complex matrices requires alkalization to pH 9-10 and biphasic extraction with chloroform, introducing variability and hazardous organic solvent waste [1].
| Evidence Dimension | Analytical recovery and extraction efficiency |
| Target Compound Data | 90.0–98.7% recovery via direct 0.5 M HCl dissolution |
| Comparator Or Baseline | Free base (requires 25% NH4OH alkalization and chloroform extraction) |
| Quantified Difference | Eliminates multi-step biphasic organic extraction while maintaining >90% recovery |
| Conditions | GC-MS quantification from semi-solid matrices |
Industrial and analytical buyers should specify the hydrochloride salt to streamline GC-MS/HPLC quality control workflows and minimize hazardous solvent use.
In in vivo xenograft models, Chloropyramine Hydrochloride demonstrates a unique off-target mechanism by binding the FAT domain of FAK, disrupting its interaction with VEGFR-3. When administered at 60 mg/kg, it reduced tumor growth by >75%. In contrast, the in-class comparator diphenhydramine, administered at 30 mg/kg, exhibited zero effect on tumor growth, confirming that the anti-tumor efficacy is structurally specific to chloropyramine and not a generic antihistamine class effect [1].
| Evidence Dimension | In vivo tumor growth reduction (FAK-VEGFR-3 dependent) |
| Target Compound Data | >75% reduction in tumor growth (60 mg/kg) |
| Comparator Or Baseline | Diphenhydramine (30 mg/kg) showed 0% reduction |
| Quantified Difference | >75% absolute difference in efficacy |
| Conditions | Breast cancer xenograft model, daily IP administration |
Procurement for kinase-targeted oncology research must strictly specify chloropyramine hydrochloride, as standard H1 antagonists like diphenhydramine are completely inactive in this pathway.
For in vivo procurement, Chloropyramine Hydrochloride demonstrates an exceptional tissue penetration profile compared to its systemic plasma retention. Following a 50 mg/kg intraperitoneal dose, the compound achieves a maximum concentration (Cmax) of 41.6 μg/mL in lung tissue, compared to a plasma Cmax of only ~0.5 μg/mL. This represents an 83-fold higher concentration in target tissues versus plasma, making it highly suitable for localized solid tumor or respiratory models [1].
| Evidence Dimension | Tissue-to-plasma concentration ratio |
| Target Compound Data | Lung Cmax 41.6 μg/mL |
| Comparator Or Baseline | Plasma Cmax ~0.5 μg/mL |
| Quantified Difference | ~83-fold higher concentration in lung tissue |
| Conditions | 50 mg/kg single IP injection in CD-1 mice |
Buyers designing in vivo models for lung or solid tissue targeting can rely on this compound's massive tissue partitioning, ensuring sufficient local concentrations without requiring toxic systemic plasma levels.
Directly downstream of its unique ability to disrupt FAK-VEGFR-3 interactions, Chloropyramine Hydrochloride is the required procurement choice for screening small-molecule inhibitors in breast and pancreatic cancer models. Unlike generic H1 antagonists (e.g., diphenhydramine) which fail in these assays, this specific compound provides a reliable baseline for synergistic chemotherapy sensitization studies at nanomolar concentrations [1].
Due to its ability to achieve 50 mg/mL solubility in PBS with ultrasonication, the hydrochloride salt is the optimal choice for high-throughput in vitro screening. It allows laboratories to bypass the hazardous chloroform extractions required by the free base, enabling direct dilution into standard 96-well plate formats and complex in vivo vehicles like PEG300/Tween-80 .
Leveraging its 83-fold higher concentration in lung tissue compared to plasma, Chloropyramine Hydrochloride is an ideal candidate for respiratory and solid-organ pharmacokinetic modeling. It allows researchers to achieve high local tissue concentrations while minimizing systemic plasma toxicity, a critical requirement for advanced in vivo dosing regimens [2].
Irritant